N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the nitrogen atom of the acetamide backbone and a 4-methylpiperidin-1-yl substituent on the methylene carbon. This structure combines a halogenated aromatic ring with a piperidine moiety, which is frequently associated with diverse pharmacological activities, including enzyme inhibition, receptor modulation, and antimicrobial or anticancer effects .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-5-7-18(8-6-11)10-15(19)17-13-9-12(16)3-4-14(13)20-2/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVRFTRPUZXCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-methylpiperidine.
Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with an acetic anhydride or acetyl chloride to form the corresponding acetamide intermediate.
N-Alkylation: The acetamide intermediate is then subjected to N-alkylation with 4-methylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following sections categorize structurally related acetamide derivatives based on their substituents, pharmacological targets, and biological activities. Key differences in substituents, binding affinities, and selectivity are highlighted.
Anti-Cancer Acetamide Derivatives
Acetamides with substituted phenyl and heterocyclic groups demonstrate notable cytotoxicity against cancer cell lines. For example:
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) showed potent anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines (IC₅₀ values in low micromolar ranges) .
- N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) exhibited IC₅₀ values of 4.6 μM (PANC-1) and 2.2 μM (HepG2), surpassing the activity of 5-FU in some assays .
Structural Comparison :
- The target compound lacks the quinazoline-sulfonyl or oxadiazole-thio groups present in these derivatives, which are critical for kinase or tubulin binding.
Enzyme Inhibitors
2.2.1. Monoamine Oxidase (MAO) and Cholinesterase Inhibitors
- N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity influenced by the naphthyl group .
- N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide is a MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B .
Structural Comparison :
- The target compound’s 5-chloro-2-methoxyphenyl group may confer MAO-B or AChE selectivity, similar to chlorophenyl-substituted analogs. The 4-methylpiperidine moiety could enhance blood-brain barrier penetration compared to bulkier substituents .
2.2.2. Lipoxygenase and Cyclooxygenase Inhibitors
Structural Comparison :
- Replacing the butanamide chain with a methylpiperidine group in the target compound may reduce lipoxygenase affinity but improve metabolic stability due to reduced esterase susceptibility .
Antimicrobial Agents
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) showed potent activity against gram-positive bacteria, attributed to the benzo[d]thiazole-sulfonyl group .
- 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) demonstrated antimicrobial effects via laccase catalysis .
Structural Comparison :
- The target compound’s 4-methylpiperidine group lacks the sulfonyl or thioether linkages critical for microbial target engagement in these derivatives. However, the chloro-methoxyphenyl group may retain mild antifungal activity .
SARS-CoV-2 Main Protease Inhibitors
- 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) binds SARS-CoV-2 Mpro via pyridine-His163 interactions (binding affinity < −22 kcal/mol) .
Structural Comparison :
- The target compound’s methylpiperidine group is bulkier than pyridine, likely reducing compatibility with the Mpro lateral pocket. However, the chloro-methoxyphenyl group could stabilize hydrophobic interactions .
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